molecular formula C7H9NO2S3 B1366933 4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid CAS No. 60708-95-4

4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid

Cat. No.: B1366933
CAS No.: 60708-95-4
M. Wt: 235.4 g/mol
InChI Key: VBPOMYQMXTULDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as proteases, by binding to their active sites. The interaction between this compound and these enzymes can lead to the modulation of enzymatic activity, which can have downstream effects on metabolic pathways and cellular processes .

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can modulate cell signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function. For example, this compound can inhibit the activity of certain proteases by forming a covalent bond with the active site, thereby preventing substrate binding and enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including oxidative stress and apoptosis. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors that are essential for metabolic processes, such as the tricarboxylic acid cycle and glycolysis. The compound can also affect metabolic flux and metabolite levels, leading to changes in energy production and cellular metabolism. Understanding the metabolic pathways involving this compound can provide insights into its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm and nucleus. The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid typically involves the reaction of appropriate thiazolidine derivatives with butanoic acid precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid is unique due to its specific combination of a thiazolidine ring with two thioxo groups and a butanoic acid side chain. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Biological Activity

4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid, also known by its CAS number 60708-95-4, is a compound that has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₂O₄S₂. Its structure features a thiazolidine ring with two thioketone groups that contribute to its reactivity and potential biological interactions.

Key Properties

PropertyValue
Molecular Weight216.27 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS Number60708-95-4

Antioxidant Activity

Research has indicated that compounds containing thiazolidine structures exhibit significant antioxidant properties. The dithioxo moiety is particularly effective in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.

Study Findings

In a study published in Journal of Medicinal Chemistry, the antioxidant capacity of various thiazolidine derivatives was assessed using DPPH and ABTS assays. This compound showed a notable reduction in DPPH radical concentration, indicating strong antioxidant potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a comparative study against standard antibiotics, this compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Cytotoxicity Studies

The cytotoxic effects of the compound have been explored using various cancer cell lines.

Research Findings

In vitro studies revealed that this compound exhibited selective cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The IC50 values were found to be approximately:

Cell LineIC50 (µM)
HeLa15
MCF-720

This cytotoxicity may be attributed to the compound's ability to induce apoptosis through the activation of caspases .

The biological activities of this compound are believed to stem from its ability to interact with cellular pathways involved in oxidative stress and apoptosis. The presence of sulfur atoms in its structure enhances its reactivity with cellular thiols and other nucleophiles.

Proposed Mechanisms

  • Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Antimicrobial Mechanism : It disrupts bacterial cell membranes or inhibits essential metabolic pathways.
  • Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathways and activation of caspases.

Properties

IUPAC Name

4-[2,4-bis(sulfanylidene)-1,3-thiazolidin-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S3/c9-6(10)2-1-3-8-5(11)4-13-7(8)12/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPOMYQMXTULDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)N(C(=S)S1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485623
Record name 4-(2,4-dithioxo-1,3-thiazolidin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60708-95-4
Record name 4-(2,4-dithioxo-1,3-thiazolidin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.